N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide
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Description
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is a useful research compound. Its molecular formula is C24H17NO5 and its molecular weight is 399.402. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a major component of the cytoskeleton, which maintains cell structure and is involved in cell division .
Mode of Action
They cause mitotic blockade and cell apoptosis by either suppressing tubulin polymerization or stabilizing the microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin can affect various biochemical pathways. For instance, by causing mitotic blockade, it can disrupt the cell cycle, particularly at the S phase . This disruption can lead to cell apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is primarily the induction of apoptosis in cancer cells . By disrupting the cell cycle and causing mitotic blockade, the compound can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, acting as an inhibitor . The inhibition of these enzymes can lead to reduced production of prostaglandins, which are involved in inflammation and pain signaling pathways. Additionally, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide may interact with other proteins and receptors, influencing various cellular functions.
Cellular Effects
The effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the MAPK/ERK pathway, and alters gene expression profiles, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes. Furthermore, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular proliferation and survival.
Molecular Mechanism
At the molecular level, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by the benzodioxole and chromenone moieties, which fit into the enzyme’s active site, blocking substrate access. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, the stability of the compound may decrease, leading to reduced efficacy . Degradation products may form, which could have different biological activities. Long-term studies have shown that continuous exposure to N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide can lead to adaptive cellular responses, potentially diminishing its effectiveness.
Dosage Effects in Animal Models
The effects of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide vary with dosage in animal models. At low doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects are evident, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. Careful dosage optimization is crucial for achieving desired outcomes in preclinical studies.
Metabolic Pathways
N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and intracellular organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide is critical for its function. It is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may affect its localization and activity, directing it to specific cellular compartments. The compound’s ability to target specific subcellular regions enhances its effectiveness in modulating cellular processes.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c1-14-6-5-9-17-21(26)20(16-10-11-18-19(12-16)29-13-28-18)24(30-22(14)17)25-23(27)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPLCKYXUCXCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.